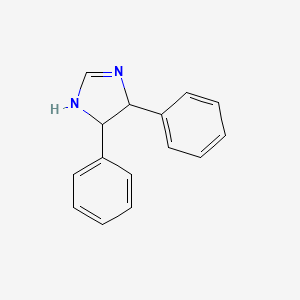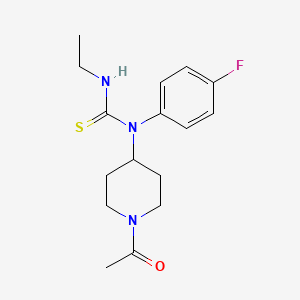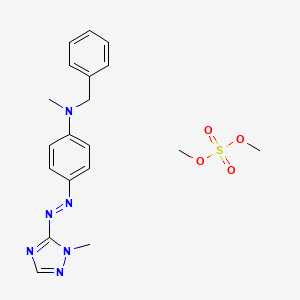
Einecs 263-444-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 263-444-6 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EC number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for Einecs 263-444-6 involve specific chemical reactions under controlled conditions. The exact synthetic pathways and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving intermediates and catalysts.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials, advanced reactors, and stringent quality control measures to ensure the consistency and purity of the final product. The production methods are designed to be efficient and environmentally friendly, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Einecs 263-444-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Einecs 263-444-6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 263-444-6 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Einecs 263-444-6 can be compared with other similar compounds to highlight its uniqueness:
Einecs 203-770-8: Amyl nitrite, used as a vasodilator.
Einecs 234-985-5: Bismuth tetroxide, used in pigments and cosmetics.
Einecs 239-934-0: Mercurous oxide, used in antiseptics and disinfectants.
Each of these compounds has distinct chemical properties and applications, making this compound unique in its specific uses and characteristics.
Properties
CAS No. |
62163-53-5 |
|---|---|
Molecular Formula |
C17H18N6.C2H6O4S C19H24N6O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(2-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate |
InChI |
InChI=1S/C17H18N6.C2H6O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-17-18-13-19-23(17)2;1-5-7(3,4)6-2/h3-11,13H,12H2,1-2H3;1-2H3 |
InChI Key |
QGYNZGBQZXGRGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
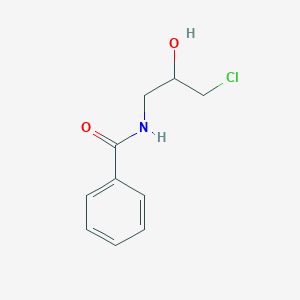
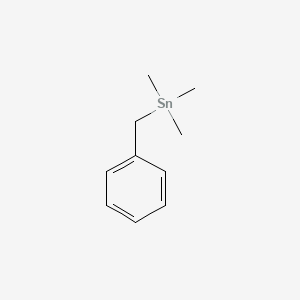
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
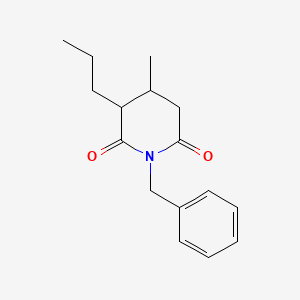

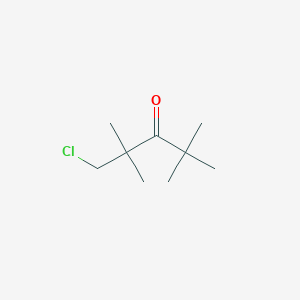
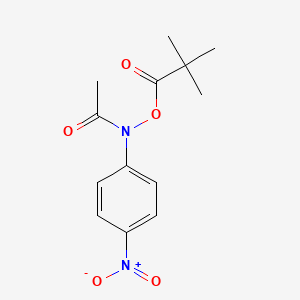
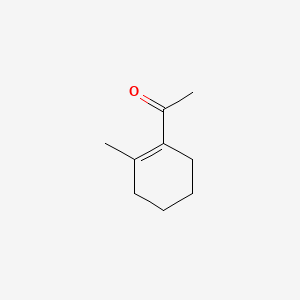
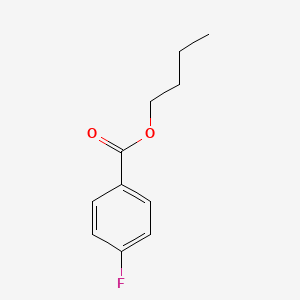
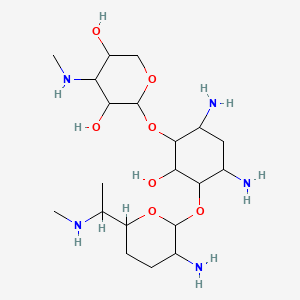
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
